molecular formula C8H10N4O4 B14160595 Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide CAS No. 3777-12-6

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide

Katalognummer: B14160595
CAS-Nummer: 3777-12-6
Molekulargewicht: 226.19 g/mol
InChI-Schlüssel: RUIRHLWWAQSVOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a compound that belongs to the class of acyl hydrazides. This compound is characterized by the presence of a propionic acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide linkage. Acyl hydrazides are known for their versatility in synthetic chemistry and their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of propionic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide moiety can also form covalent bonds with biological targets, further enhancing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propionic acid hydrazide
  • 5-Nitrofurfural
  • Acyl hydrazides

Uniqueness

Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the propionic acid and 5-nitrofurfural moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

3777-12-6

Molekularformel

C8H10N4O4

Molekulargewicht

226.19 g/mol

IUPAC-Name

N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]propanamide

InChI

InChI=1S/C8H10N4O4/c1-2-6(13)10-11-8(9)5-3-4-7(16-5)12(14)15/h3-4H,2H2,1H3,(H2,9,11)(H,10,13)

InChI-Schlüssel

RUIRHLWWAQSVOQ-UHFFFAOYSA-N

Isomerische SMILES

CCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N

Kanonische SMILES

CCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.